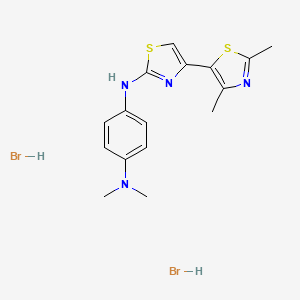
diethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DIBOC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DIBOC is a carbamate derivative that is commonly used as a protecting group for amines in organic synthesis. Its ability to selectively protect primary amines has made it a valuable tool in synthetic chemistry.
Mechanism of Action
The mechanism of action of DIBOC involves the formation of a carbamate linkage between the protecting group and the primary amine. The carbamate linkage is stable under a wide range of reaction conditions, but can be cleaved under mild acidic conditions. This allows for the selective deprotection of the primary amine, while leaving other functional groups intact.
Biochemical and Physiological Effects:
DIBOC has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also biodegradable and does not accumulate in the environment.
Advantages and Limitations for Lab Experiments
The main advantage of DIBOC is its selectivity for primary amines. This allows for the selective protection of primary amines in complex organic molecules, while leaving other functional groups intact. However, DIBOC has some limitations. It is not suitable for the protection of secondary or tertiary amines, and can be difficult to remove under certain reaction conditions.
Future Directions
There are several potential future directions for the use of DIBOC. One area of interest is in the synthesis of complex organic molecules, such as peptides and amino acids. DIBOC could also be used in the synthesis of dendrimers and other highly branched molecules. Another area of interest is in the development of new protecting groups with improved properties, such as increased selectivity or easier removal under mild conditions. Overall, DIBOC has shown great potential in the field of organic synthesis and is likely to continue to be an important tool for scientists in the future.
Synthesis Methods
The synthesis of DIBOC involves the reaction of diethyl carbonate and 1,3-dimethyl-2-imidazolidinone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to DIBOC upon the addition of carbonyldiimidazole. The yield of DIBOC can be improved by using excess diethyl carbonate and 1,3-dimethyl-2-imidazolidinone.
Scientific Research Applications
DIBOC has found numerous applications in scientific research. Its ability to selectively protect primary amines has made it a valuable tool in organic synthesis. It has been used in the synthesis of peptides, amino acids, and other complex organic molecules. DIBOC has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
properties
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5-19-9(16)12-7-8(13-10(17)20-6-2)15(4)11(18)14(7)3/h7-8H,5-6H2,1-4H3,(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDFRMQBPSSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C(N(C(=O)N1C)C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)

![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)

![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)